molecular formula C12H10BFO3 B1393666 (4-(3-Fluorophenoxy)phenyl)boronic acid CAS No. 1029438-36-5

(4-(3-Fluorophenoxy)phenyl)boronic acid

Cat. No. B1393666
CAS RN: 1029438-36-5
M. Wt: 232.02 g/mol
InChI Key: GJKLNXCGVYJBRK-UHFFFAOYSA-N
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Description

“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 232.02 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(4-(3-Fluorophenoxy)phenyl)boronic acid” can be represented by the formula C12H10BFO3 .


Chemical Reactions Analysis

Boronic acids, such as “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a solid substance with a molecular weight of 232.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Fluorescent Sensors

As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown growth in the area of protein interaction. They are used for protein manipulation and modification .

Separation Technologies

Boronic acids are also used in separation technologies . They are used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Controlled Release of Insulin

Boronic acids are employed in polymers for the controlled release of insulin .

Boron Neutron Capture Therapy of Tumors

The boron compounds are also used in boron neutron capture therapy of tumors .

Safety and Hazards

The safety information for “(4-(3-Fluorophenoxy)phenyl)boronic acid” includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acids lies in their continued use in these areas, as well as in the development of new applications and methodologies .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of (4-(3-Fluorophenoxy)phenyl)boronic acid involves its role in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (4-(3-Fluorophenoxy)phenyl)boronic acid are related to the Suzuki–Miyaura coupling reaction. This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The result of the action of (4-(3-Fluorophenoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-(3-Fluorophenoxy)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name

[4-(3-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLNXCGVYJBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681907
Record name [4-(3-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Fluorophenoxy)phenyl)boronic acid

CAS RN

1029438-36-5
Record name [4-(3-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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